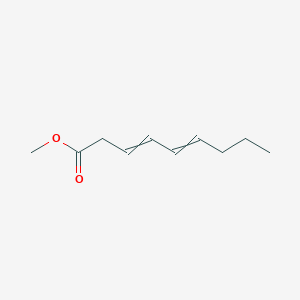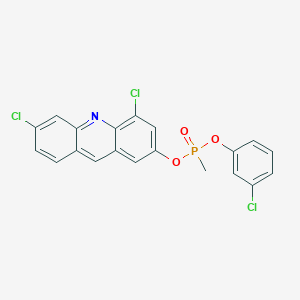
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate is a complex organic compound that features a chlorinated phenyl group, a dichloroacridine moiety, and a methylphosphonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate typically involves multiple steps, starting with the preparation of the chlorinated phenyl and acridine intermediates. The chlorinated phenyl group can be introduced through electrophilic aromatic substitution reactions using chlorinating agents such as chlorine gas or thionyl chloride. The acridine moiety is often synthesized via cyclization reactions involving appropriate precursors.
The final step involves the coupling of the chlorinated phenyl and acridine intermediates with a methylphosphonate group. This can be achieved through a variety of methods, including the use of phosphonylating agents such as dimethyl phosphite under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the chlorination and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorinated phenyl and acridine groups can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or acridine derivatives.
Applications De Recherche Scientifique
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Studied for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Mécanisme D'action
The mechanism of action of 3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological context.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chlorophenyl 4,6-dichloroacridin-2-YL methylphosphonate: is similar to other chlorinated phenyl and acridine derivatives, such as:
Uniqueness
- The presence of the methylphosphonate group in this compound imparts unique chemical and physical properties, such as increased solubility in polar solvents and enhanced reactivity in certain chemical reactions. This makes it distinct from other similar compounds and potentially more useful in specific applications.
Propriétés
Numéro CAS |
92179-50-5 |
|---|---|
Formule moléculaire |
C20H13Cl3NO3P |
Poids moléculaire |
452.6 g/mol |
Nom IUPAC |
4,6-dichloro-2-[(3-chlorophenoxy)-methylphosphoryl]oxyacridine |
InChI |
InChI=1S/C20H13Cl3NO3P/c1-28(25,26-16-4-2-3-14(21)9-16)27-17-8-13-7-12-5-6-15(22)10-19(12)24-20(13)18(23)11-17/h2-11H,1H3 |
Clé InChI |
VJZDYQORIUESAU-UHFFFAOYSA-N |
SMILES canonique |
CP(=O)(OC1=CC(=CC=C1)Cl)OC2=CC(=C3C(=C2)C=C4C=CC(=CC4=N3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



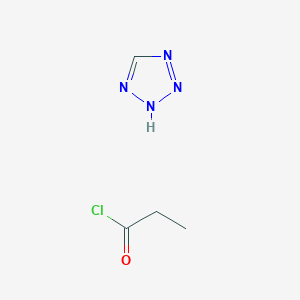
![6-(Prop-1-en-2-yl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B14352410.png)
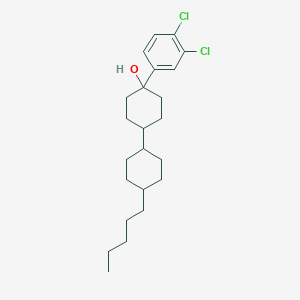

![2,2'-Disulfanediylbis[N-(hepta-1,6-dien-4-yl)aniline]](/img/structure/B14352434.png)
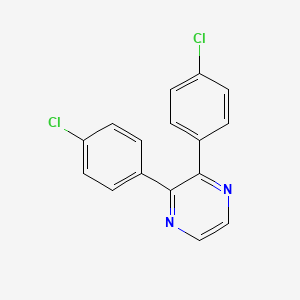
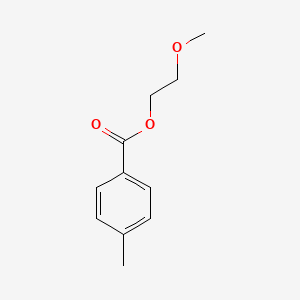
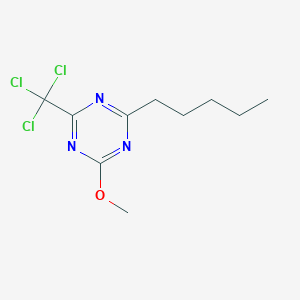
![2-{4-[(3,4-Dimethoxyphenyl)methyl]-2-methylpiperazin-1-yl}pyrimidine](/img/structure/B14352451.png)
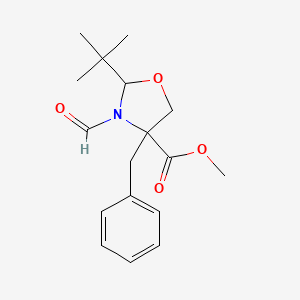
![4-[2-(3-Methyl-2-oxo-cyclohexyl)-2-oxo-ethyl]piperidine-2,6-dione](/img/structure/B14352454.png)
